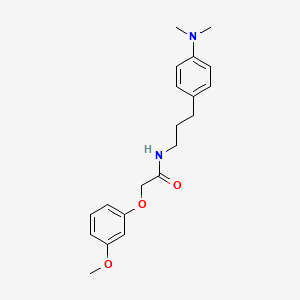
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide, also known as DPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPMA is a derivative of the beta-blocker propranolol and has been shown to possess unique pharmacological properties. In
科学的研究の応用
Crystal Structure and Analgesic Activity
- KR-25003, a potent analgesic capsaicinoid: The crystal structure of a related compound, KR-25003, was determined, revealing unique conformational features. This study contributes to understanding the structural basis of analgesic activities of such compounds (Park et al., 1995).
Anticancer, Anti-Inflammatory, and Analgesic Properties
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized Derivatives: Research showed that derivatives of 2-(substituted phenoxy) acetamide have potential as anticancer, anti-inflammatory, and analgesic agents. This indicates a promising avenue for therapeutic development using similar compounds (Rani et al., 2014).
Analytical Chemistry and Quality Control
- RP-HPLC Determination of Related Substances: A study focused on the high-performance liquid chromatography (HPLC) determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide and its interrelated substances, highlighting its importance in quality control of pharmaceutical compounds (Wei-hua, 2010).
Synthesis and Pharmacological Assessment
- Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives: Another study synthesized and evaluated novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the versatility of acetamide derivatives in pharmacology (Rani et al., 2016).
Potential as Anthelminthic
- Amidantel, a potent anthelminthic from a new chemical class: A study on Amidantel, a compound with a similar structure, demonstrated its effectiveness against various parasitic worms, suggesting potential applications of related compounds in veterinary medicine (Wollweber et al., 1979).
Green Synthesis Applications
- Catalytic Hydrogenation for Green Synthesis: Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlights the environmental applications and sustainability aspects of similar compounds (Zhang, 2008).
作用機序
Target of Action
The primary targets of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand how the compound influences cellular processes and the downstream effects of these interactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular location.
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-11-9-16(10-12-17)6-5-13-21-20(23)15-25-19-8-4-7-18(14-19)24-3/h4,7-12,14H,5-6,13,15H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMIGZTZAIPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





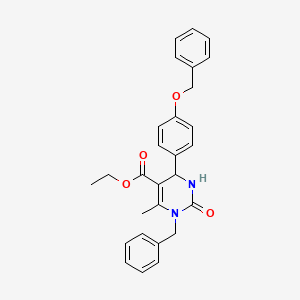

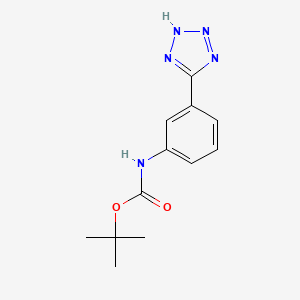
![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
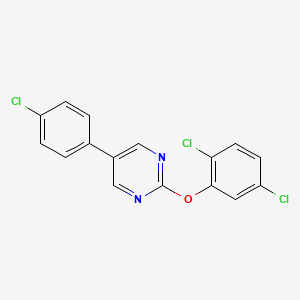
![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
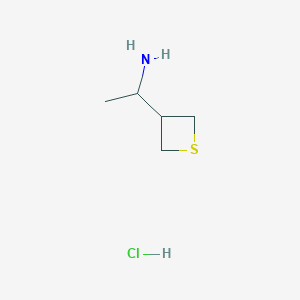
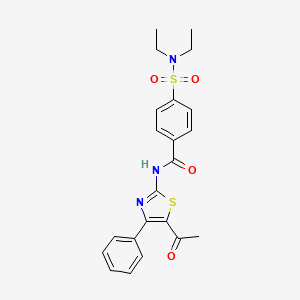
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)